Methyl 4-(3-methylphenyl)-3-oxobutanoate
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Overview
Description
Methyl 4-(3-methylphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 4-(3-methylphenyl)-3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methylphenyl)-3-oxobutanoate can be achieved through several methods. One common approach involves the esterification of 4-(3-methylphenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetoacetate with 3-methylbenzaldehyde, followed by methylation of the resulting β-keto ester. This reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylphenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(3-methylphenyl)-3-oxobutanoic acid.
Reduction: 4-(3-methylphenyl)-3-hydroxybutanoate.
Substitution: 4-(3-methylphenyl)-3-oxobutanamide.
Scientific Research Applications
Methyl 4-(3-methylphenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methylphenyl)-3-oxobutanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Methyl 4-(3-methylphenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(3-methylphenyl)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(4-methylphenyl)-3-oxobutanoate: Similar structure but with a different position of the methyl group on the phenyl ring.
Methyl 4-(3-chlorophenyl)-3-oxobutanoate: Similar structure but with a chlorine substituent instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(6-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKPLSEKYEGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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